molecular formula C5H8N2 B12986971 4-methyl-1H-pyrrol-2-amine

4-methyl-1H-pyrrol-2-amine

Cat. No.: B12986971
M. Wt: 96.13 g/mol
InChI Key: PNSHOHABXLMAJM-UHFFFAOYSA-N
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Description

4-Methyl-1H-pyrrol-2-amine is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by a methyl group attached to the fourth carbon of the pyrrole ring and an amino group attached to the second carbon. Pyrroles are known for their biological activity and are found in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1H-pyrrol-2-amine can be achieved through various methods. One common method involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with methylamine in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Paal-Knorr method due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1H-pyrrol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-methyl-1H-pyrrol-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-Methyl-1H-pyrrol-2-amine can be compared with other similar compounds, such as:

    Pyrrole: The parent compound of the pyrrole family, lacking the methyl and amino groups.

    2-Aminopyrrole: Similar to this compound but without the methyl group.

    4-Methylpyrrole: Similar to this compound but without the amino group.

Uniqueness: The presence of both the methyl and amino groups in this compound gives it unique chemical and biological properties compared to its analogs. These functional groups enhance its reactivity and potential biological activities .

Biological Activity

4-Methyl-1H-pyrrol-2-amine is a heterocyclic organic compound belonging to the pyrrole family, characterized by a methyl group at the fourth carbon and an amino group at the second carbon of the pyrrole ring. This compound has garnered interest due to its diverse biological activities, including antimicrobial and anticancer properties.

This compound can be synthesized through various methods, with the Paal-Knorr synthesis being one of the most common. This method involves condensing 2,5-dimethoxytetrahydrofuran with methylamine in the presence of iron (III) chloride as a catalyst. The compound's structure can be described by its IUPAC name and molecular formula:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC5_5H8_8N2_2
InChI KeyPNSHOHABXLMAJM-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it was found to induce apoptosis in human cancer cell lines by activating apoptotic pathways and generating reactive oxygen species (ROS).

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectivePotential inhibition of monoamine oxidase

The biological activity of this compound is attributed to its interaction with specific molecular targets. Notably, it may act as an inhibitor of monoamine oxidase, which is crucial in regulating neurotransmitter levels in the brain. This inhibition can lead to increased levels of neurotransmitters like serotonin and norepinephrine, suggesting potential applications in treating mood disorders.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Antimicrobial Study : A recent investigation revealed that derivatives of this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for new antibiotics .
  • Cancer Research : In a study assessing various pyrrole derivatives, this compound showed promising results in reducing tumor growth in xenograft models, indicating its potential utility in cancer therapy .
  • Neuropharmacology : The compound's ability to modulate neurotransmitter levels has been linked to improvements in animal models of depression, suggesting its viability as an antidepressant agent .

Properties

IUPAC Name

4-methyl-1H-pyrrol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-4-2-5(6)7-3-4/h2-3,7H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSHOHABXLMAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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